molecular formula C13H18N2O2 B5092692 N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide

Cat. No.: B5092692
M. Wt: 234.29 g/mol
InChI Key: URWKQHJKIWSGMZ-UHFFFAOYSA-N
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Description

N-[2-(Butan-2-ylamino)-2-oxoethyl]benzamide is a benzamide derivative characterized by a glycine-like backbone substituted with a butan-2-ylamino group. The compound shares structural similarities with a novel class of pancreatic β-cell protective agents designed to combat endoplasmic reticulum (ER) stress-induced apoptosis, a key mechanism in diabetes pathogenesis . Its synthesis typically involves coupling substituted benzoic acids with ethyl glycinates using EDC/HOBt as coupling agents, followed by hydrolysis and subsequent reaction with secondary amines like butan-2-ylamine under HATU activation .

Properties

IUPAC Name

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-10(2)15-12(16)9-14-13(17)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKQHJKIWSGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide typically involves the reaction of benzoyl chloride with butan-2-ylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidiabetic Properties
Recent studies have highlighted the potential of N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide derivatives as protective agents against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for maintaining glucose homeostasis. These compounds have shown significant efficacy in preventing β-cell dysfunction and death, a key factor in the pathogenesis of diabetes mellitus. For instance, one derivative demonstrated maximal activity with an EC50 value of 0.1 ± 0.01 μM, indicating strong protective effects against ER stress-induced cell death .

1.2. Structure-Activity Relationship (SAR) Studies
The SAR studies conducted on this compound have revealed that modifications to its structure can enhance its potency and solubility, which are critical for drug development. Compounds with glycine-like amino acid substitutions have been particularly promising, showcasing improved β-cell protective activity compared to earlier triazole derivatives . This adaptability in structure allows for the optimization of pharmacological properties.

Anticancer Activity

2.1. Cytotoxic Effects
this compound and its analogs have also been investigated for their anticancer properties. Certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The presence of specific functional groups within the molecule was found to be essential for enhancing its anticancer activity . For example, compounds with electron-withdrawing groups showed better efficacy compared to those without.

2.2. Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells, possibly through the modulation of apoptotic pathways or inhibition of tumor growth factors . This makes them suitable candidates for further development as anticancer agents.

Antimicrobial Activity

3.1. Broad-Spectrum Antibacterial Effects
this compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives possess antibacterial activity comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

3.2. Structure-Based Activity Analysis
The structure-based analysis has revealed that modifications leading to increased hydrophobicity or the introduction of polar functional groups can enhance antibacterial efficacy, which is crucial in overcoming resistance mechanisms in pathogenic bacteria .

Summary of Findings

Application AreaKey FindingsReferences
AntidiabeticProtects pancreatic β-cells from ER stress; EC50 = 0.1 ± 0.01 μM
AnticancerSignificant cytotoxicity against various cancer cell lines; structure modifications enhance activity
AntimicrobialBroad-spectrum antibacterial effects; comparable to standard antibiotics

Mechanism of Action

The mechanism of action of N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substitution at the Benzylamino Group: Electron-withdrawing groups (e.g., -CF₃ in 5g) enhance β-cell protective potency but may reduce solubility due to increased hydrophobicity . Bulky aromatic substituents (e.g., benzoimidazole in 5c) improve target engagement and EC₅₀ values (0.1 µM vs. 0.15 µM for 5g) .

Benzamide Modifications :

  • Chlorination at the ortho position (e.g., 3-chloro-2-methyl in 5c) enhances ER stress inhibition by stabilizing hydrophobic interactions with chaperone proteins like GRP78 .

Solubility: The glycine backbone in N-(2-(benzylamino)-2-oxoethyl)benzamide analogs significantly improves water solubility (>10-fold) compared to triazole-based predecessors, facilitating oral bioavailability .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: Butan-2-ylamino-substituted derivatives exhibit longer half-lives (t₁/₂ > 4 hrs) compared to analogs with shorter alkyl chains (e.g., methyl or ethyl groups), as inferred from related compounds in .

Biological Activity

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to diabetes and other metabolic disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a butan-2-ylamino substituent at the 2-position of the oxoethyl group. This structure is critical for its biological activity as it influences the compound's interaction with biological targets.

1. Pancreatic β-cell Protection

Recent studies have identified derivatives of this compound as promising candidates for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes development. For instance, the analog N-(2-(benzylamino)-2-oxoethyl)benzamide (WO5m) demonstrated remarkable β-cell protective activity, achieving maximal protection at 100% with an EC50 of 0.1±0.01μM0.1\pm 0.01\,\mu M . This indicates that modifications to the benzamide scaffold can enhance its efficacy in combating ER stress-induced cell death.

2. Structure-Activity Relationship (SAR)

A detailed SAR study revealed that specific modifications to the benzamide structure significantly affect biological activity. For example:

  • Substituting the triazole pharmacophore with glycine-like amino acids improved both potency and solubility.
  • Variations in substituents on the aromatic ring also influenced β-cell protection levels, with certain derivatives exhibiting up to 45% activity compared to controls .

The following table summarizes key findings from SAR studies:

CompoundMax Activity (%)EC50 (µM)Comments
WO5m1000.1Best performer in β-cell protection
5a4518.6Moderate activity
5b16-Minimal activity
5c0-No activity observed

Case Study: Diabetes Treatment

In a pivotal study, researchers synthesized various analogs of this compound and tested their effects on pancreatic β-cells under ER stress conditions. The results indicated that compounds with enhanced aqueous solubility and specific structural modifications could significantly mitigate cell death associated with hyperglycemic conditions .

Case Study: Antimicrobial Activity

Another investigation explored the antimicrobial properties of related benzamide derivatives against mycobacterial, bacterial, and fungal strains. The compounds exhibited comparable or superior activity to established antibiotics such as isoniazid and penicillin G, suggesting potential applications beyond diabetes treatment .

Research Findings

Research has consistently shown that the biological activity of this compound is closely tied to its molecular structure. Key findings include:

  • Enhanced Solubility : Modifications leading to better water solubility are crucial for therapeutic efficacy .
  • Inhibition of Cell Growth : Certain derivatives have been shown to inhibit growth in cancer cell lines, indicating a broader therapeutic potential .

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide derivatives?

To ensure purity and structural accuracy, researchers should employ nuclear magnetic resonance (NMR) (1H and 13C) for detailed molecular characterization and high-performance liquid chromatography (HPLC) for quantifying purity. For example, derivatives like 4-fluoro-N-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)benzamide (5l) were confirmed via 1H NMR (DMSO-d6, 400 MHz) and HPLC (ACE-C18 column, 254 nm detection) with ≥95% purity . NMR spectra resolve substituent positions (e.g., trifluoromethyl groups), while HPLC identifies impurities under optimized solvent gradients (e.g., water/acetonitrile at 1.0 mL/min flow rate) .

Q. How can researchers optimize the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs to achieve high yields and reproducibility?

Synthesis optimization involves selecting general procedures (e.g., Procedure A or B) based on substituent reactivity. For instance, Procedure B (amide coupling under mild conditions) yielded 3-hydroxy-N-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)benzamide (5m) with 99.28% purity . Key factors include:

  • Using purified solvents and silica gel chromatography for isolation.
  • Monitoring reaction progress via TLC or LC-MS.
  • Adjusting stoichiometry of reagents (e.g., benzylamine derivatives) to minimize side products .

Advanced Research Questions

Q. What experimental approaches are employed to evaluate the protective effects of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives against ER stress-induced β-cell apoptosis?

Researchers use INS-1 cell viability assays under ER stress induced by thapsigargin (SERCA inhibitor) or brefeldin A (protein transport disruptor). For example, compound WO5m reversed viability reduction in INS-1 cells by 88–100% at EC50 = 0.1 μM, measured via MTT assays . Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) confirms mechanistic effects. WO5m reduced caspase-3 activation by 60% in Tm-treated cells, validated using α-tubulin as a loading control .

Q. How do structural modifications at the 4-position of the phenyl ring influence the β-cell protective activity of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs?

Substituents at the 4-position significantly impact potency. For example:

  • 4-CF3 substitution (5g) showed 88% maximal activity (EC50 = 13 μM) due to enhanced hydrophobic interactions with ER stress targets.
  • 3-CF3 substitution (5h) reduced activity to 46% (EC50 = 32 μM), indicating steric hindrance disrupts binding .
  • 4-OH, 3-OMe groups (5h) achieved 100% activity but higher EC50 (10 μM), suggesting hydrogen bonding improves efficacy but not affinity . SAR studies recommend prioritizing electron-withdrawing groups (e.g., CF3) at the 4-position for optimal activity.

Q. How can aqueous solubility of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives be assessed to guide drug development?

Solubility is quantified via turbidity measurements using absorbance at 620 nm. For instance, WO5m derivatives exhibited superior solubility compared to 1,2,3-triazole analogs, critical for bioavailability. Experiments are performed in triplicate with serial dilutions in PBS (pH 7.4) to mimic physiological conditions .

Q. What strategies address discrepancies in substituent effects observed during structure-activity relationship (SAR) studies?

Contradictory data (e.g., 4-CF3 vs. 3-CF3 activity ) require:

  • Molecular docking to model ligand-target interactions (e.g., with CHOP or IRE1α).
  • Free-energy perturbation (FEP) calculations to quantify substituent contributions.
  • In vitro mutagenesis of target proteins (e.g., ATF6) to validate binding hypotheses.

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